

Module 1: Structural Optimization & Structure-Activity Relationship (SAR)

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)-3-(propan-2-yl)urea

CAS No.: 70826-93-6

Cat. No.: B1517176

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Q: I have identified a hit compound with an aryl urea scaffold, but its kinase inhibitory activity is weak. How can I rationally optimize the structure to enhance target affinity?

A: The biological activity of aryl urea kinase inhibitors is heavily dependent on their ability to stabilize the DFG-out inactive conformation of the kinase domain[2]. To enhance affinity, you must optimize both the hinge-binding moiety and the hydrophobic interactions.

- **The Urea Core:** The urea moiety acts as a critical linker. It serves as both a hydrogen bond donor and acceptor, forming essential bonds with a conserved glutamic acid on helix- α C and the backbone of the DFG-motif[2]. Do not replace this with non-hydrogen-bonding linkers (like ethers), as this will drastically reduce both kinase and downstream RNase inhibition[2].
- **The Aryl Group (Hydrophobic Pocket):** When the kinase shifts to the DFG-out conformation, the movement of the Phenylalanine (Phe) side chain exposes a deep hydrophobic pocket. Substituting the distal aryl ring with bulky, electron-withdrawing groups (e.g., trifluoromethyl, halogens like fluorine or bromine) enhances the occupation of this pocket and improves antiproliferative activity[3].

- **Bioisosteric Replacement:** If your compound suffers from poor flexibility or steric hindrance, consider inserting a carbon atom to form an N-aryl-N'-benzylurea scaffold, or replacing ester linkages with amide groups, which has been shown to significantly enhance antiproliferative effects against cell lines like A549 and HT-29[4].

Table 1: SAR and IC50 Benchmarks of Classic & Optimized Aryl Urea Derivatives[1][5]

Compound	Primary Target(s)	IC50 Value	Key Structural Features
Sorafenib	c-Raf / VEGFR-2	6 nM / 90 nM	3-thienyl urea; p-chloro-trifluoromethylphenyl
Lenvatinib	VEGFR-2 / VEGFR-3	4 nM / 5.2 nM	Cyclopropyl urea; quinoline core
Tivozanib	VEGFR-1 / VEGFR-2	0.21 nM / 0.16 nM	Diaryl urea; quinoline core
Compound 5-23	T24 Cell Proliferation	4.58 μ M	Pyrazinyl-aryl urea; benzylamino linker

Module 2: Synthesis & Scale-Up Troubleshooting

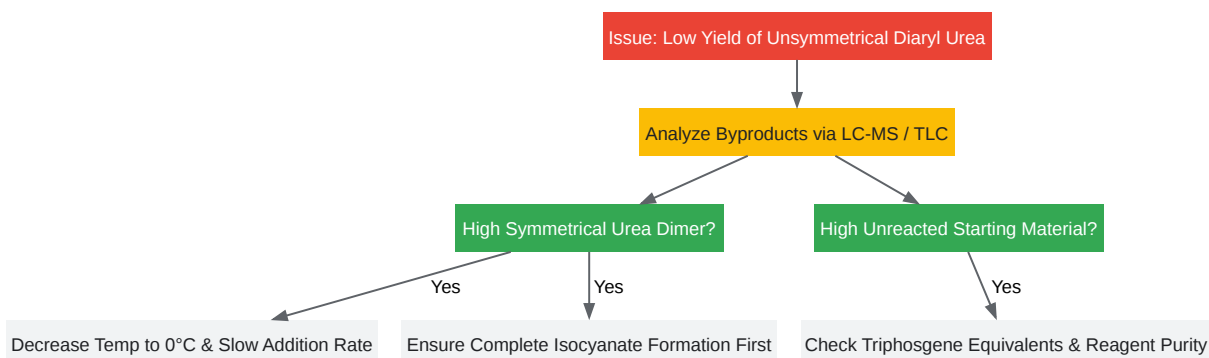
Q: During the synthesis of unsymmetrical N,N'-diarylureas using triphosgene, I am experiencing low yields (<30%) and a high concentration of symmetrical urea byproducts. How do I fix this?

A: This is a classic kinetic issue. When synthesizing unsymmetrical ureas, the intermediate isocyanate can react with unreacted starting aniline rather than the intended second amine, leading to symmetrical dimerization[6]. To prevent this, you must strictly control the order of addition and the reaction temperature to ensure complete conversion of the first amine to the isocyanate before introducing the second amine.

Validated Protocol: Synthesis of Unsymmetrical Diaryl Ureas via Triphosgene

Note: Triphosgene is highly toxic. Perform all steps in a well-ventilated fume hood with appropriate PPE.

- Preparation: Dissolve triphosgene (0.35 equivalents) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath[6].
- Isocyanate Formation: Prepare a solution of Amine A (1.0 eq) and Triethylamine (TEA, 2.2 eq) in anhydrous DCM. Add this dropwise to the triphosgene solution over 1–2 hours. Crucial Step: Maintaining 0 °C controls the initial exothermic reaction and prevents premature dimerization[6].
- Thermal Activation: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux. Monitor via TLC until Amine A is completely consumed.
- Urea Coupling: Cool the reaction mixture back to 0 °C. Add Amine B (1.0 eq) dissolved in DCM dropwise. Stir at room temperature for 4–6 hours.
- Quenching & Workup: Quench the reaction by slowly adding 1M HCl. Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[6].
- Purification: Purify the crude solid by recrystallization from ethanol or via flash column chromatography to isolate the pure unsymmetrical diaryl urea.



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Caption: Troubleshooting logic tree for resolving low yields and byproduct formation in diaryl urea synthesis.

Module 3: In Vitro Assay & Biological Activity

Troubleshooting

Q: My aryl urea compound shows excellent biochemical potency in cell-free kinase assays ($IC_{50} < 25$ nM), but it fails to inhibit tumor cell proliferation in vitro. What is causing this drop-off?

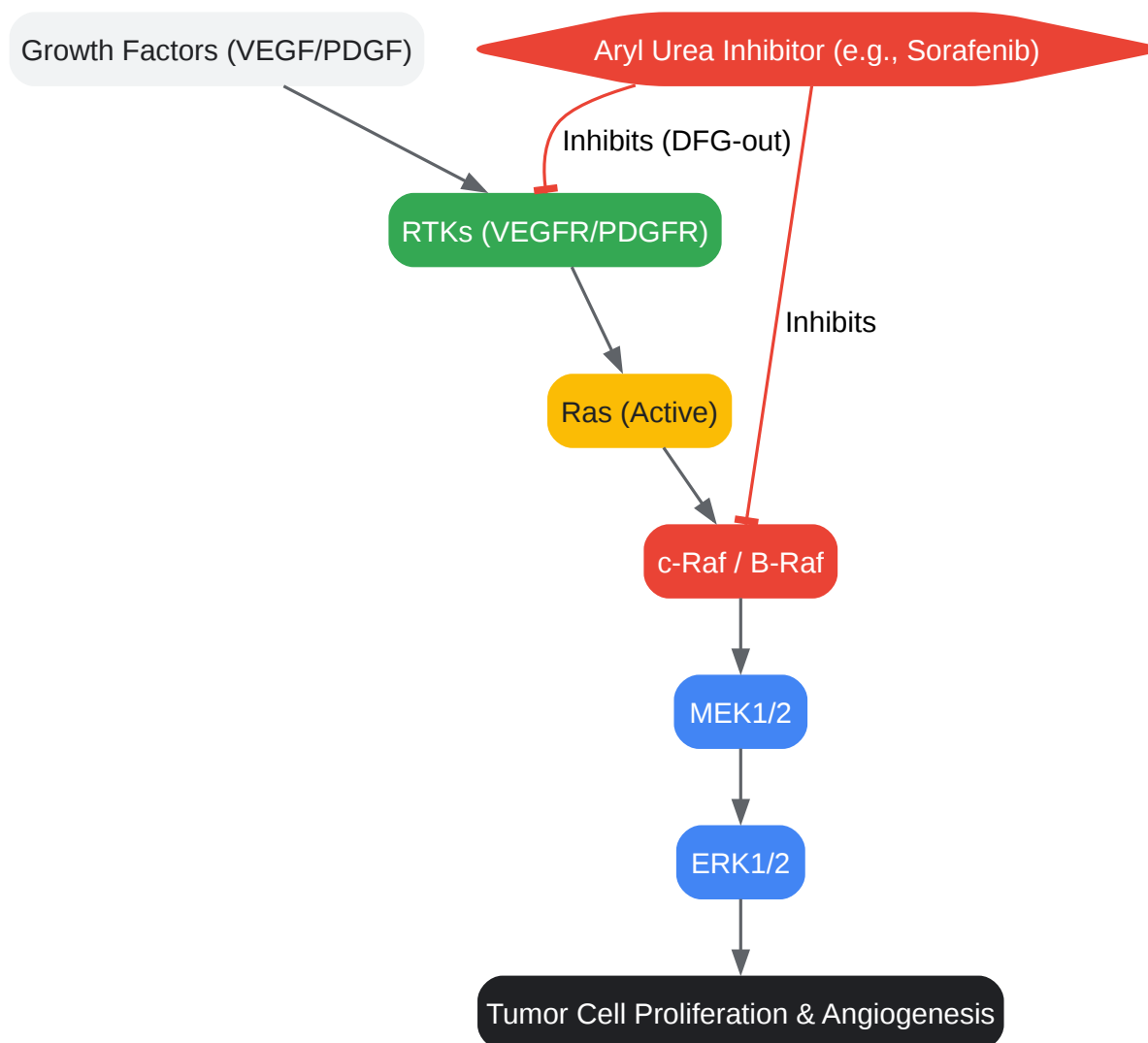
A: A severe drop-off between biochemical and cellular assays is common with aryl ureas due to their high lipophilicity ($LogP$ often > 4.5). This leads to three primary issues:

- **Poor Aqueous Solubility:** The compound may precipitate in the aqueous cell culture media, reducing the effective concentration reaching the cells. Solution: Formulate the compound in DMSO (ensure final DMSO concentration in the well is $< 0.5\%$ to avoid solvent toxicity) or use a surfactant like Tween-80.
- **High Plasma Protein Binding:** If your assay media contains 10% Fetal Bovine Serum (FBS), the highly hydrophobic aryl urea may bind non-specifically to albumin, neutralizing its activity. Solution: Run a parallel MTT assay in low-serum media (1% FBS) to verify if protein binding is the culprit.
- **Alternative Cell Death Pathways:** While classic aryl ureas (like Sorafenib) inhibit the Ras-Raf-MEK-ERK pathway[1], novel derivatives may trigger alternative mechanisms. For instance, certain bis-aryl ureas induce apoptosis via a distinct cathepsin D-associated pathway (Bid/Bax/Cytochrome C) rather than direct kinase inhibition[7]. Furthermore, concentration-dependent pathway switching occurs; some pyrazinyl-aryl ureas induce caspase-dependent apoptosis at low concentrations (≤ 7.5 μM) but trigger RIPK1/RIPK3/MLKL-mediated necroptosis at higher concentrations[5].

Validated Protocol: Mechanistic Validation of Cell Death (Apoptosis vs. Necroptosis)

To confirm whether your compound is acting on-target or inducing off-target cytotoxicity, utilize this mechanistic validation workflow:

- Cell Culture & Treatment: Seed target cancer cells (e.g., T24 bladder cancer cells) in 6-well plates. Treat with the aryl urea derivative at 0.5×, 1×, and 2× its determined IC50 value for 10, 24, and 48 hours[5].
- Harvest & Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000×g for 15 mins at 4 °C to collect the supernatant.
- Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
- Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
- Target Probing:
 - Probe for Cleaved Caspase-3 and Caspase-9 to validate classical apoptosis[5][7].
 - Probe for Phosphorylated RIPK1, RIPK3, and MLKL to validate necroptotic pathway activation[5].
 - Probe for downstream targets of your specific kinase (e.g., Phospho-ERK for Raf inhibitors, or Phospho-cofilin for LIMK inhibitors[8]).



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Caption: The Ras-Raf-MEK-ERK and VEGFR signaling cascades targeted by classical aryl urea kinase inhibitors.

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